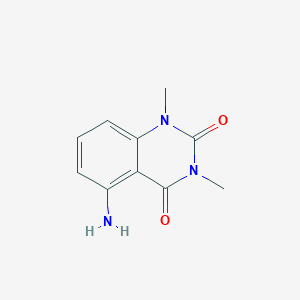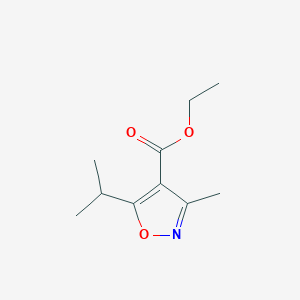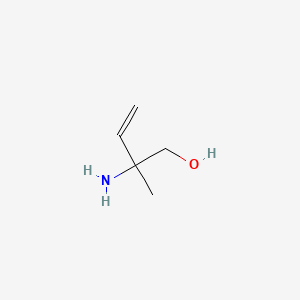
Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(trifluorométhylthio)pyrazine-2-carboxylate de méthyle est un composé organique appartenant à la famille des pyrazines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(trifluorométhylthio)pyrazine-2-carboxylate de méthyle implique généralement la réaction de dérivés de pyrazine avec des agents trifluorométhylthiolant. Une méthode courante comprend l'utilisation de réactifs trifluorométhylthiolant tels que le chlorure de trifluorométhylthiol (CF3SCl) dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base, telle que la triéthylamine, et d'un solvant approprié, tel que le dichlorométhane, à basses températures pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés à flux continu pour améliorer l'efficacité et l'évolutivité. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction, tels que la température, la pression et les concentrations de réactifs, peuvent conduire à une production cohérente et de haute qualité de 3-(trifluorométhylthio)pyrazine-2-carboxylate de méthyle.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(trifluorométhylthio)pyrazine-2-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le groupe trifluorométhylthio est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits
Oxydation : Formation de sulfoxydes ou de sulfones correspondants.
Réduction : Formation des dérivés d'alcool ou d'amine correspondants.
Substitution : Formation de dérivés de pyrazine substitués.
Applications de la recherche scientifique
Le 3-(trifluorométhylthio)pyrazine-2-carboxylate de méthyle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Recherché pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de molécules aux propriétés pharmacocinétiques améliorées.
Industrie : Utilisé dans le développement d'agrochimiques et de produits chimiques spécialisés en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 3-(trifluorométhylthio)pyrazine-2-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trifluorométhylthio peut améliorer la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes biologiques. Cette propriété peut conduire à une affinité de liaison et une spécificité accrues envers ses cibles moléculaires, modulant ainsi diverses voies biochimiques.
Applications De Recherche Scientifique
Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity towards its molecular targets, thereby modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(Trifluorométhyl)pyrazine-2-carboxylate de méthyle
- 2-Méthyl-3-(trifluorométhyl)pyrazine
- 2-Méthyl-3-(méthylthio)pyrazine
Unicité
Le 3-(trifluorométhylthio)pyrazine-2-carboxylate de méthyle est unique en raison de la présence du groupe trifluorométhylthio, qui confère des propriétés chimiques et physiques distinctes. Ce groupe améliore la stabilité, la lipophilie et la réactivité du composé, ce qui en fait un intermédiaire précieux dans diverses synthèses chimiques et applications.
Propriétés
IUPAC Name |
methyl 3-(trifluoromethylsulfanyl)pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2S/c1-14-6(13)4-5(12-3-2-11-4)15-7(8,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSRKQRLVDEYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Dimethoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758184.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758211.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11758219.png)
![6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758222.png)




